molecular formula C16H17N5O5S B2727496 N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1203219-05-9

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2727496
CAS No.: 1203219-05-9
M. Wt: 391.4
InChI Key: MAWDEOYSKXQARV-UHFFFAOYSA-N
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Description

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole moiety. The pyrazole ring is substituted with a methoxy group at position 3 and a methyl group at position 1, while the oxadiazole ring is attached to a 4-(ethylsulfonyl)phenyl group. The ethylsulfonyl group may contribute to improved solubility and pharmacokinetic properties compared to simpler sulfanyl or alkyl substituents .

Properties

IUPAC Name

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S/c1-4-27(23,24)11-7-5-10(6-8-11)14-18-19-16(26-14)17-13(22)12-9-21(2)20-15(12)25-3/h5-9H,4H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWDEOYSKXQARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that factors such as pH, temperature, and the presence of other molecules can affect the stability and efficacy of a compound.

Biological Activity

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant biological activity. Its molecular formula is C16H17N5O5S, and it has garnered interest for its potential therapeutic applications, particularly in cancer and inflammatory diseases. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . By binding to VEGFR2, the compound inhibits the VEGF signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This inhibition can significantly impact tumor growth and metastasis by restricting the blood supply to tumors.

Biochemical Pathways

The interaction with VEGFR2 leads to various downstream effects:

  • Inhibition of Angiogenesis : By blocking VEGFR2 activation, the compound prevents endothelial cell proliferation and migration.
  • Induction of Apoptosis : Some studies indicate that this compound may activate caspases involved in apoptosis, particularly in cancer cell lines .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Bioavailability : The extent and rate at which the compound enters systemic circulation are critical for its efficacy. Factors such as solubility and stability under physiological conditions play a role in determining bioavailability.
  • Metabolism : The metabolic pathways for this compound are not fully elucidated; however, it is likely to undergo hepatic metabolism similar to other pyrazole derivatives.

Biological Activity

The compound exhibits a broad spectrum of biological activities:

Anticancer Activity

Several studies have highlighted its anticancer properties. For example:

  • In vitro testing demonstrated significant antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer) with an IC50 value of 39.70 µM .
  • The compound also showed potent activity against other cancer types through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that compounds containing similar structures exhibit antimicrobial properties. Pyrazole derivatives have been reported to possess:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Some derivatives show promising results against fungal pathogens like Aspergillus niger .

Anti-inflammatory and Other Activities

The compound's anti-inflammatory potential is notable:

  • It may inhibit cyclooxygenase enzymes (COX), contributing to reduced inflammation .
  • Other reported activities include antidiabetic effects and potential neuroprotective properties through modulation of metabolic enzymes relevant to neurodegenerative disorders .

Case Studies

Several case studies illustrate the effectiveness of this compound:

StudyFindings
Study 1 Evaluated the anticancer effects on MCF7 cells; showed dose-dependent inhibition of cell growth.
Study 2 Investigated antimicrobial properties; demonstrated significant activity against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Study 3 Assessed anti-inflammatory effects in animal models; showed reduced edema in paw models compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents/Modifications Hypothesized Impact on Properties
Target Compound Pyrazole-oxadiazole hybrid 3-Methoxy-1-methylpyrazole; 4-(ethylsulfonyl)phenyl Enhanced metabolic stability, solubility, and target engagement
N-[4-Methoxy-3-(4-methylpiperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide Biphenyl-oxadiazole Piperazinyl group; methyl-oxadiazole Improved CNS penetration due to piperazine; reduced steric hindrance from methyl groups
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Thiadiazole-pyridazine Ethylsulfanyl; 4-methylphenyl Lower solubility (sulfanyl vs. sulfonyl); potential for redox interactions
5-(Substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole-isoxazole Nitrophenyl; carbothioamide Increased electron-withdrawing effects (nitro group); higher reactivity of thioamide

Key Comparative Insights

Heterocyclic Core Variations Oxadiazole vs. Thiadiazole: The target compound’s 1,3,4-oxadiazole core offers greater metabolic stability and polarity compared to sulfur-containing thiadiazoles (e.g., ’s compound), which may exhibit stronger π-π stacking but lower solubility . Pyrazole vs.

Substituent Effects Sulfonyl vs. Sulfanyl: The ethylsulfonyl group in the target compound improves solubility and hydrogen-bonding capacity compared to ethylsulfanyl groups (), which are more lipophilic and prone to oxidation . Methoxy vs.

Biological Relevance

  • Compounds with biphenyl-oxadiazole motifs () are often explored for kinase inhibition, whereas pyrazole-oxadiazole hybrids like the target compound may target inflammatory or infectious pathways due to their balanced solubility and stability .

Research Implications

Further studies should prioritize:

  • In vitro assays comparing sulfonyl- vs. sulfanyl-containing analogues for solubility and target binding.
  • Molecular docking to evaluate interactions with enzymes like COX-2 or bacterial dihydrofolate reductase, given the pyrazole-oxadiazole scaffold’s prevalence in anti-inflammatory and antimicrobial agents .

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